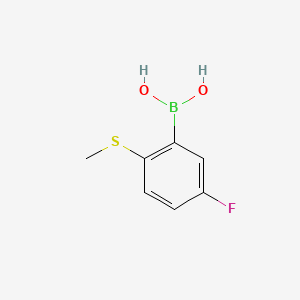

5-Fluoro-2-(methylthio)phenylboronic acid

Descripción general

Descripción

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are commonly used in organic synthesis due to their stability and ease of handling . The compound “5-Fluoro-2-methylphenylboronic acid” would likely be a white solid, similar to other phenylboronic acids .

Synthesis Analysis

While specific synthesis methods for “5-Fluoro-2-(methylthio)phenylboronic acid” are not available, phenylboronic acids are often synthesized using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be similar to other phenylboronic acids, with a boron atom sp2-hybridized and containing an empty p-orbital .

Chemical Reactions Analysis

Phenylboronic acids are often used in Suzuki-Miyaura coupling reactions . They can also undergo functionalization via lithiation and reaction with electrophiles .

Physical And Chemical Properties Analysis

Phenylboronic acids are usually white to yellow powders, soluble in most polar organic solvents, and poorly soluble in hexanes and carbon tetrachloride . They have a melting point of around 216 °C .

Aplicaciones Científicas De Investigación

Organic Synthesis and Drug Development

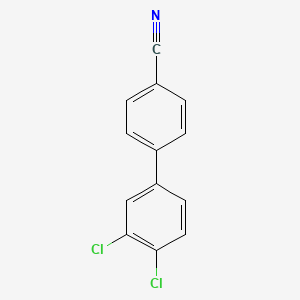

Synthesis of Fluorinated Biphenyls

A study by Qiu et al. (2009) presents a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This research highlights the challenges and advancements in the synthesis of fluorinated compounds, potentially including those similar to 5-Fluoro-2-(methylthio)phenylboronic acid, and their application in drug development (Qiu, Gu, Zhang, & Xu, 2009).

Biological Activity and Clinical Trials

Benzoxaboroles in Biological Applications

A review by Adamczyk-Woźniak et al. (2009) on benzoxaboroles, derivatives of phenylboronic acids, discusses their exceptional properties and wide applications, including biological activity and clinical trials. This suggests the potential for compounds like this compound to be explored for similar applications (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

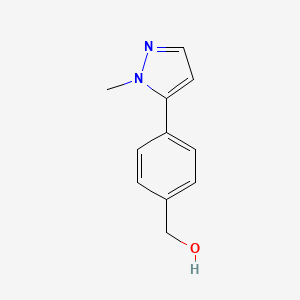

Electrochemical Biosensors

Phenylboronic Acid-based Biosensors

Anzai (2016) reviews the development of electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives, highlighting their selective binding to diols. This underscores the utility of fluorinated boronic acids in constructing biosensors for glucose and glycoproteins, indicating potential research avenues for compounds like this compound (Anzai, 2016).

Environmental and Material Science

Fluorinated Compounds in Environmental Studies

Wang et al. (2013) discuss the transition to safer fluorinated alternatives in various applications, including those in environmental and material sciences. This reflects the growing interest in understanding the environmental impact of fluorinated compounds and their potential as safer alternatives in industrial and commercial applications (Wang, Cousins, Scheringer, & Hungerbühler, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5-fluoro-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHPHSXZIHGFFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681613 | |

| Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218790-65-8 | |

| Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

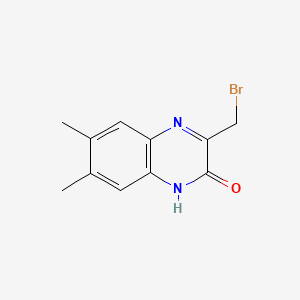

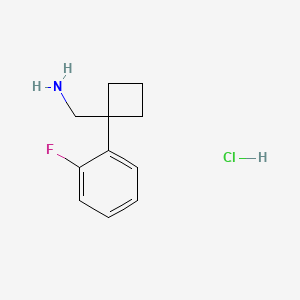

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B597232.png)

![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B597237.png)

![6-Bromo-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B597249.png)